molecular formula C9H11N3O3 B3047048 Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- CAS No. 134456-96-5

Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-

Cat. No.: B3047048
CAS No.: 134456-96-5
M. Wt: 209.2 g/mol
InChI Key: AXMGBCVBEKISLF-UHFFFAOYSA-N
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Description

Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-, is a bis-acetamide derivative featuring a central 4-hydroxy-2,6-pyridinediyl core. Such compounds are typically synthesized for applications in medicinal chemistry and materials science, leveraging their hydrogen-bonding capabilities and electronic properties conferred by substituents like hydroxy or nitro groups. This article compares its hypothetical attributes with structurally analogous compounds from diverse sources, focusing on synthesis, spectral data, and physicochemical properties.

Properties

IUPAC Name

N-(6-acetamido-4-oxo-1H-pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-5(13)10-8-3-7(15)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMGBCVBEKISLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=O)C=C(N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564448
Record name N,N'-(4-Oxo-1,4-dihydropyridine-2,6-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134456-96-5
Record name N,N′-(4-Hydroxy-2,6-pyridinediyl)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134456-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(4-Oxo-1,4-dihydropyridine-2,6-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Acetamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- typically involves the reaction of 4-hydroxy-2,6-diaminopyridine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Acetamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The target compound’s central pyridine ring with hydroxy groups distinguishes it from other bis-acetamides. Key structural analogs include:

Compound Class Core Structure Substituents Molecular Weight (g/mol) Reference
Bis-pyrimidine acetamides Phenylene-linked pyrimidines Nitrophenyl, halogenated anilines ~600–700 (estimated)
Diphenyl acetamide-chalcone hybrids Phenoxy-chalcone Chloro-, bromo-, trimethoxyphenyl ~450–550 (estimated)
Chlorinated bis-acetamide Dichlorophenyl-methylenebis Dichloro, acetyl groups 504.19
Pyrido-thieno-pyrimidinone acetamide Pyrido-thieno-pyrimidinone Methyl, phenylamino 369.44

Key Differences :

  • Chalcone-linked analogs () exhibit extended conjugation, likely increasing UV absorption, whereas pyridine-based structures may favor π-π stacking .
Physicochemical Properties
  • Melting Points : Bis-pyrimidine analogs (e.g., compound 24) melt at 143–145°C , while chalcone hybrids () likely have higher melting points due to rigid structures.
  • Polar Surface Area (PSA) : Chlorinated bis-acetamide () has a PSA of 74.76 Ų . The target compound’s hydroxy groups may increase PSA, enhancing solubility.
  • Lipophilicity : Nitro and chloro substituents (e.g., compounds 12–17, ) increase logP values compared to hydroxy-pyridine derivatives.
Spectral Characteristics
  • IR Spectroscopy: Pyrido-thieno-pyrimidinone acetamide () shows C=O stretches at 1,730 and 1,690 cm⁻¹, while hydroxy-pyridine analogs may exhibit broad O-H stretches (~3,200–3,500 cm⁻¹) .
  • NMR : Bis-pyrimidine derivatives () display aromatic proton signals at δ 7.37–7.47 ppm, whereas the target compound’s pyridine protons may resonate downfield due to electron-withdrawing hydroxy groups .

Biological Activity

Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its acetamide functional groups linked to a 4-hydroxy-2,6-pyridine moiety. Its chemical structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N4_{4}O2_{2}
Molecular Weight246.26 g/mol
Boiling Point222 °C
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that derivatives of acetamide compounds exhibit significant antimicrobial properties. Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- has shown effectiveness against various gram-positive and gram-negative bacteria. The presence of the hydroxyl group enhances its binding affinity to microbial targets.

Antitumor Activity

Similar compounds in the pyrimido[4,5-e][1,2,4]triazine family have been studied as potential antitumor agents. Preliminary studies suggest that acetamide derivatives may inhibit cancer cell proliferation through various biochemical pathways.

The mode of action for acetamide derivatives typically involves:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for microbial growth or tumor cell metabolism.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference Source
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntitumorPotential inhibition of cancer cell proliferation
Anti-inflammatorySuggested activity in reducing inflammation

Study on Antimicrobial Activity

A study conducted on various acetamide derivatives found that compounds with multiple methoxy groups demonstrated enhanced activity against specific bacterial strains. The study highlighted the importance of structural modifications in the design of effective antimicrobial agents.

Research on Antitumor Effects

In vitro studies have shown that certain derivatives of acetamide can inhibit the growth of cancer cells by inducing apoptosis. The presence of the hydroxyl group appears to play a crucial role in enhancing the compound's efficacy against tumor cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-
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Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-

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